molecular formula C30H54O2 B13811800 2,6,10,15,19,23-Hexamethyltetracosa-2,6,18,22-tetraene-10,15-diol CAS No. 63438-42-6

2,6,10,15,19,23-Hexamethyltetracosa-2,6,18,22-tetraene-10,15-diol

Cat. No.: B13811800
CAS No.: 63438-42-6
M. Wt: 446.7 g/mol
InChI Key: UJLSKUQXMLFRSK-UHFFFAOYSA-N
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Description

2,6,10,15,19,23-Hexamethyltetracosa-2,6,18,22-tetraene-10,15-diol is a complex organic compound known for its unique structure and properties. It is a derivative of squalene, a naturally occurring polyunsaturated hydrocarbon, and is characterized by its multiple double bonds and hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,10,15,19,23-Hexamethyltetracosa-2,6,18,22-tetraene-10,15-diol typically involves multiple steps, starting from simpler organic molecules. One common method involves the selective reduction of decyne to form an octadecyl bromide, which is then cyclized with cyclohexene to form a cyclopentyl compound. This compound undergoes olefin metathesis in the presence of a metal catalyst, such as palladium, to form the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2,6,10,15,19,23-Hexamethyltetracosa-2,6,18,22-tetraene-10,15-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The double bonds can be reduced to form saturated hydrocarbons.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces saturated hydrocarbons.

Scientific Research Applications

2,6,10,15,19,23-Hexamethyltetracosa-2,6,18,22-tetraene-10,15-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6,10,15,19,23-Hexamethyltetracosa-2,6,18,22-tetraene-10,15-diol involves its interaction with cellular membranes and enzymes. It can modulate the activity of various enzymes and signaling pathways, leading to effects such as reduced cholesterol synthesis, enhanced immune response, and inhibition of tumor cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6,10,15,19,23-Hexamethyltetracosa-2,6,18,22-tetraene-10,15-diol is unique due to its combination of multiple double bonds and hydroxyl groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

63438-42-6

Molecular Formula

C30H54O2

Molecular Weight

446.7 g/mol

IUPAC Name

2,6,10,15,19,23-hexamethyltetracosa-2,6,18,22-tetraene-10,15-diol

InChI

InChI=1S/C30H54O2/c1-25(2)15-11-17-27(5)19-13-23-29(7,31)21-9-10-22-30(8,32)24-14-20-28(6)18-12-16-26(3)4/h15-16,19-20,31-32H,9-14,17-18,21-24H2,1-8H3

InChI Key

UJLSKUQXMLFRSK-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCCC(C)(CCCCC(C)(CCC=C(C)CCC=C(C)C)O)O)C)C

Origin of Product

United States

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